molecular formula C17H20N8O2 B2576991 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone CAS No. 1705982-22-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Cat. No.: B2576991
CAS No.: 1705982-22-4
M. Wt: 368.401
InChI Key: QFGNDMUUNGSALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone (CAS Number: 1705982-22-4) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . With a molecular formula of C17H20N8O2 and a molecular weight of 368.4 g/mol, this molecule features a 1,2,4-triazole-linked pyrimidine core, a central piperazine ring, and a 3,5-dimethylisoxazole moiety, a combination that creates a multifunctional scaffold with potential for diverse biological interactions . The presence of multiple nitrogen-containing heterocycles, including the triazole, pyrimidine, and isoxazole rings, makes this compound a valuable intermediate for exploring protein-ligand interactions, particularly with enzymes and receptors that recognize such structural motifs. Compounds with triazole-pyrimidine architectures have demonstrated relevance in various therapeutic areas, including oncology and inflammation, serving as key scaffolds for inhibiting specific kinase targets . The structural complexity of this compound suggests potential applications as a protein kinase inhibitor or a modulator of other enzymatic activities, positioning it as a crucial research tool for investigating cellular signaling pathways and for the synthesis of more complex bioactive molecules. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-12-14(13(2)27-22-12)7-17(26)24-5-3-23(4-6-24)15-8-16(20-10-19-15)25-11-18-9-21-25/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGNDMUUNGSALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1H-1,2,4-triazole compounds exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Properties

Several studies have highlighted the potential of triazole-containing compounds in cancer therapy. For example, compounds with similar structural motifs have been reported to inhibit specific kinases involved in tumor growth. In vitro studies demonstrated that these compounds can significantly reduce cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the nanomolar range .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives are gaining attention for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Research suggests that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal examined a series of triazole-pyrimidine hybrids similar to the target compound. These hybrids exhibited MIC values lower than conventional antibiotics against resistant strains of bacteria. The structure–activity relationship (SAR) indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity .

Case Study 2: Cancer Cell Line Studies

In a comparative study assessing various triazole derivatives against cancer cell lines, one derivative closely related to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone demonstrated an IC50 value of 0.24 nM against c-Met kinase. This compound also exhibited potent anti-tumor activity in xenograft models .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole group undergoes functionalization primarily at its nitrogen atoms. Key reactions include:

N-Alkylation/Acylation :

  • The triazole’s N1 or N4 positions react with alkyl halides or acyl chlorides under basic conditions. For example, methylation using methyl iodide in DMF with K2CO3 yields derivatives with enhanced lipophilicity .

  • Reaction efficiency depends on steric factors due to adjacent pyrimidine and isoxazole groups.

Click Chemistry :

  • While the triazole is pre-formed, its presence enables further Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation applications.

Pyrimidine Ring Modifications

The pyrimidine core participates in electrophilic and nucleophilic substitutions:

Electrophilic Substitution :

  • Bromination at the pyrimidine C5 position occurs using pyridinium tribromide in methyl tertiary butyl ether, forming intermediates for cross-coupling reactions .

Nucleophilic Aromatic Substitution :

  • Piperazine is introduced via SNAr reactions, where a halogen (e.g., Cl) at C4 of pyrimidine is displaced by piperazine under refluxing methanol .

Reaction Conditions Outcome
BrominationPyridinium tribromide, MTBE, 25°C, 8 hC5-brominated pyrimidine intermediate
Piperazine CouplingPiperazine, MeOH, reflux, 12 hPiperazine-substituted pyrimidine

Piperazine Functionalization

The piperazine ring undergoes alkylation and acylation:

N-Alkylation :

  • Reacts with alkyl halides (e.g., ethyl iodide) in acetonitrile to form quaternary ammonium salts, improving solubility.

Acylation :

  • Treatment with acetyl chloride in dichloromethane introduces acetyl groups at the secondary amine, modulating electronic properties .

Isoxazole Reactivity

The 3,5-dimethylisoxazole group is relatively inert but participates in:

Methyl Group Halogenation :

  • Radical bromination using NBS/benzoyl peroxide selectively functionalizes methyl groups, enabling further derivatization .

Ring-Opening :

  • Under strong acidic conditions (e.g., H2SO4), the isoxazole ring hydrolyzes to a β-keto amide, though this is rarely utilized due to structural instability.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable structural diversification:

Suzuki-Miyaura Coupling :

  • The brominated pyrimidine intermediate reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh3)4 catalysis to form biaryl derivatives .

Buchwald-Hartwig Amination :

  • Aromatic amines couple with halogenated intermediates to introduce amino groups, enhancing binding affinity in pharmacological contexts.

Hydrolysis and Stability

Ethanone Hydrolysis :

  • The ketone group undergoes hydrolysis in acidic or basic media to form carboxylic acids, though this is mitigated by steric protection from adjacent substituents .

pH-Dependent Stability :

  • The compound remains stable in neutral buffers but degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming cleavage products detectable via HPLC.

Analytical Characterization

Key techniques for reaction monitoring:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., piperazine coupling via δ 3.4–3.8 ppm multiplet) .

  • LCMS : Validates molecular weights (e.g., [M + H]+ = 407.2 for intermediates) .

  • X-ray Crystallography : Resolves steric effects influencing reactivity.

Comparison with Similar Compounds

Table 2: Spectroscopic Data for Selected Compounds

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Synthesis Yield
Target Compound ~1700–1720 (estimated) Expected peaks: δ 2.29 (CH₃), δ 2.37 (CH₃) Not reported
10a 1710 δ 2.29 (s, 3H, CH₃), δ 2.37 (s, 3H, CH₃) 75%
Derivative 3 N/A Hydrazine protons at δ 4.5–5.0 60–70%

Analysis:

  • The target compound’s C=O stretch (estimated ~1700–1720 cm⁻¹) aligns with 10a (1710 cm⁻¹), suggesting similar electronic environments for the ketone group .
  • Methyl group signals (δ ~2.3 ppm) in both the target compound and 10a indicate minimal steric or electronic differences in these substituents .
  • Lower yields for fused heterocycles (e.g., 3 at 60–70%) vs. 10a (75%) highlight challenges in multi-step syntheses compared to modular coupling approaches.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Introduction of the triazole group to pyrimidine via nucleophilic substitution under reflux conditions in ethanol, as seen in analogous pyrazole and pyrimidine syntheses .
  • Step 2 : Piperazine ring coupling using potassium carbonate in DMF under reflux, a method validated for similar ethanone derivatives .
  • Step 3 : Functionalization of the isoxazole moiety via diazenylation or alkylation, followed by purification via recrystallization (e.g., DMF/EtOH mixtures) .
    Key characterization tools include IR (C=O stretch ~1690 cm⁻¹), 1^1H NMR (pyrimidine protons at δ 7.5–8.3 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z ~397–500) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and analytical methods is essential:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1690 cm⁻¹) and triazole/pyrimidine ring vibrations (~1550–1600 cm⁻¹) .
  • 1^1H NMR : Confirm substituent environments (e.g., isoxazole CH3_3 groups at δ 2.5–2.6 ppm; pyrimidine protons at δ 7.5–8.3 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., EI-MS molecular ion at m/z 397–500) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N composition (e.g., deviations < 0.5% from theoretical values) .

Q. What stability considerations are critical for storing this compound?

  • Storage Conditions : Room temperature in airtight containers, as suggested for structurally similar piperazine derivatives .
  • Solvent Compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to prevent decomposition. Recrystallization from ethanol/DMF mixtures (1:1) is recommended .
  • Light Sensitivity : Store in amber vials if aromatic diazenyl groups (e.g., phenyldiazenyl substituents) are present, as UV exposure may cause isomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., Gram-positive vs. Gram-negative bacterial inhibition) may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Structural Isomerism : Verify the Z/E configuration of diazenyl groups via NOESY NMR, as geometric isomers exhibit divergent bioactivity .
  • Synergistic Effects : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to enhance potency against resistant strains .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the triazole, pyrimidine, or isoxazole moieties. For example:
    • Replace the 3,5-dimethylisoxazole with halogenated analogs to assess hydrophobicity effects .
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the pyrimidine ring to modulate electronic properties .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with bacterial DNA gyrase) .
  • In Vivo Correlation : Compare in vitro MIC values with in vivo efficacy in murine infection models to validate target engagement .

Q. How should researchers design experiments to optimize pharmacokinetic properties?

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility for IV administration .
  • Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., piperazine N-oxidation) .
  • Plasma Protein Binding : Measure binding affinity via equilibrium dialysis; >90% binding may limit free drug availability .

Q. What methodologies are effective for analyzing environmental fate and toxicity?

  • Degradation Studies : Perform hydrolysis (pH 2–12) and photolysis (UV-Vis light) to identify breakdown products .
  • Ecotoxicology : Use Daphnia magna or algae models to assess acute toxicity (LC50_{50}/EC50_{50}) and bioaccumulation potential .
  • Biotic Transformation : Incubate with soil microbes to evaluate biodegradation pathways (e.g., piperazine ring cleavage) .

Methodological Notes

  • Data Reproducibility : Replicate synthesis and bioassays ≥3 times, reporting mean ± SD. For example, antibacterial IC50_{50} values in showed ±10% variability .
  • Contradictory Evidence : Address discrepancies (e.g., variable antifungal activity) by cross-referencing assay conditions, such as fungal strain differences (C. albicans vs. A. niger) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.